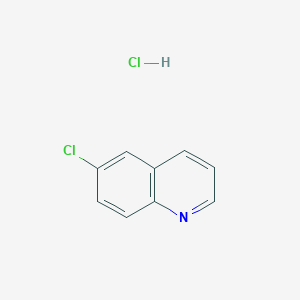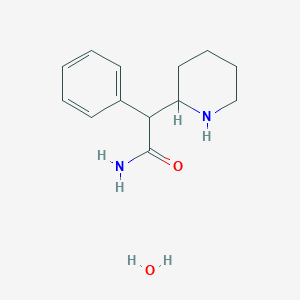
3,3-Bis(fluoromethyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(fluoromethyl)cyclobutan-1-one is a chemical compound with the CAS Number: 1398570-16-5 . It has a molecular weight of 134.13 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F2O/c7-3-6(4-8)1-5(9)2-6/h1-4H2 . This indicates that the compound has a cyclobutane core with two fluoromethyl groups attached at the 3rd carbon and a ketone functional group at the 1st carbon.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular formula is C6H8F2O and it has a molecular weight of 134.12 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Peptide Synthesis : Cyclobutane-containing dipeptides have been synthesized to explore their structural properties, such as the formation of eight-membered hydrogen-bonded rings, demonstrating the cyclobutane ring's influence on molecular conformation and stability in peptide chains (Torres et al., 2009).
Polymerization : Anionic polymerization of methyl cyclobutene-1-carboxylate has been achieved, showing that cyclobutane derivatives can be polymerized to form polymers with unique properties, such as narrow molecular weight distributions and the ability to undergo specific thermal reactions (Kitayama et al., 2004).
Metal-Organic Frameworks (MOFs) : The synthesis of metallogels from Cu(II) ions and cyclobutane ligands demonstrates the potential of cyclobutane derivatives in forming nanoscale metal-organic particles, which could be useful in various applications including catalysis and drug delivery (Hamilton et al., 2011).
Chemical Reactions and Mechanisms
Photodimerization : Studies on the [2+2] photodimerization reactions involving cyclobutane derivatives offer insights into the synthesis of complex organic molecules and the exploration of reaction mechanisms under specific conditions, highlighting the versatility of cyclobutane rings in synthetic chemistry (Campillo-Alvarado et al., 2018).
Cycloaddition Reactions : Research on cycloaddition reactions of cyclobutane derivatives with other compounds reveals their potential in creating novel compounds with significant biological and pharmacological properties, indicating the importance of cyclobutane derivatives in medicinal chemistry (Mojr et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3,3-bis(fluoromethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-3-6(4-8)1-5(9)2-6/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHOWPFSOJPHSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CF)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)
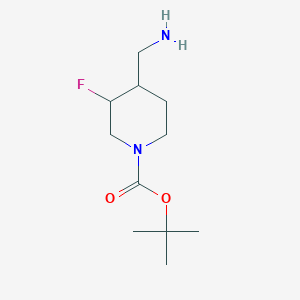
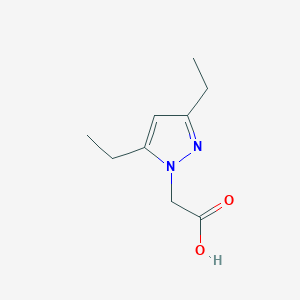

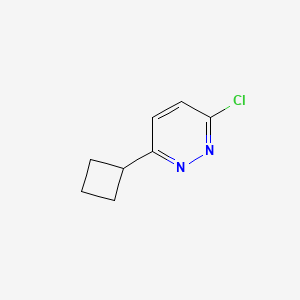

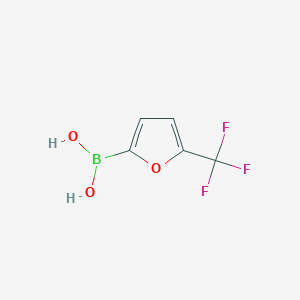

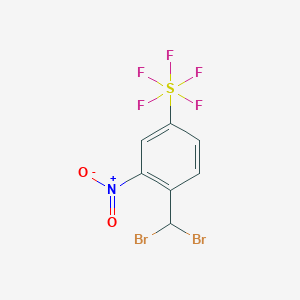
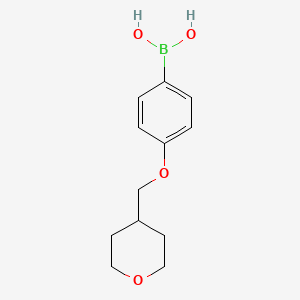
![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)
